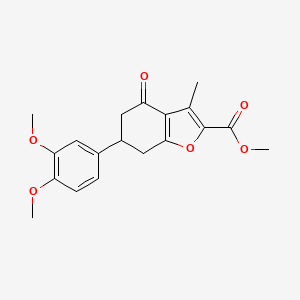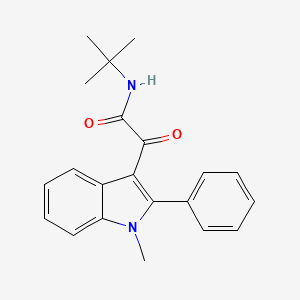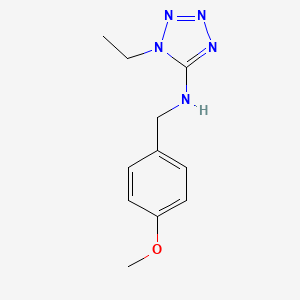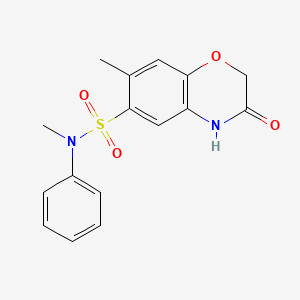![molecular formula C20H19F3N2O4 B4420722 N-[3-(2-morpholin-4-yl-2-oxoethoxy)phenyl]-4-(trifluoromethyl)benzamide](/img/structure/B4420722.png)
N-[3-(2-morpholin-4-yl-2-oxoethoxy)phenyl]-4-(trifluoromethyl)benzamide
Übersicht
Beschreibung
N-[3-(2-morpholin-4-yl-2-oxoethoxy)phenyl]-4-(trifluoromethyl)benzamide, also known as MRT68921, is a small molecule inhibitor that has been recently discovered and studied for its potential therapeutic applications. This molecule has gained attention due to its ability to inhibit the activity of a protein known as DYRK1A, which has been implicated in various human diseases.
Wirkmechanismus
N-[3-(2-morpholin-4-yl-2-oxoethoxy)phenyl]-4-(trifluoromethyl)benzamide inhibits the activity of DYRK1A, which is a protein kinase that phosphorylates various substrates involved in cell proliferation, differentiation, and survival. DYRK1A has been implicated in various human diseases, including Down syndrome, Alzheimer's disease, and cancer. This compound binds to the ATP-binding site of DYRK1A, thereby inhibiting its activity. This inhibition of DYRK1A activity leads to downstream effects on various signaling pathways, ultimately resulting in a potential therapeutic benefit for various diseases.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. Inhibition of DYRK1A activity by this compound has been shown to result in reduced cell proliferation and increased cell death in cancer cells. Additionally, this compound has been shown to inhibit the replication of certain viruses, potentially providing a therapeutic benefit for viral infections. In animal studies, this compound has been shown to improve cognitive function in models of Alzheimer's disease and Down syndrome.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-[3-(2-morpholin-4-yl-2-oxoethoxy)phenyl]-4-(trifluoromethyl)benzamide in lab experiments is its specificity for DYRK1A. This specificity allows for the selective inhibition of DYRK1A activity, without affecting other protein kinases. Additionally, this compound has been shown to have good potency and selectivity, making it a useful tool for studying the role of DYRK1A in various biological processes. One of the limitations of using this compound in lab experiments is its relatively short half-life, which may limit its effectiveness in certain experiments.
Zukünftige Richtungen
There are many potential future directions for the study of N-[3-(2-morpholin-4-yl-2-oxoethoxy)phenyl]-4-(trifluoromethyl)benzamide. One area of interest is its potential therapeutic applications for various human diseases. Further studies are needed to determine the efficacy and safety of this compound in animal models and human clinical trials. Additionally, further studies are needed to elucidate the downstream effects of DYRK1A inhibition by this compound on various signaling pathways. Finally, the development of more potent and selective inhibitors of DYRK1A may provide further insights into the role of this protein kinase in various biological processes.
Wissenschaftliche Forschungsanwendungen
N-[3-(2-morpholin-4-yl-2-oxoethoxy)phenyl]-4-(trifluoromethyl)benzamide has been studied extensively in various scientific research applications. One of the main areas of interest is its potential therapeutic applications for various human diseases. DYRK1A has been implicated in various diseases, including Down syndrome, Alzheimer's disease, and cancer. This compound has been shown to inhibit the activity of DYRK1A, thereby potentially providing a therapeutic benefit for these diseases. Additionally, this compound has been studied for its potential use in the treatment of viral infections, as it has been shown to inhibit the replication of certain viruses.
Eigenschaften
IUPAC Name |
N-[3-(2-morpholin-4-yl-2-oxoethoxy)phenyl]-4-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F3N2O4/c21-20(22,23)15-6-4-14(5-7-15)19(27)24-16-2-1-3-17(12-16)29-13-18(26)25-8-10-28-11-9-25/h1-7,12H,8-11,13H2,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQHVSDVITOBFBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)COC2=CC=CC(=C2)NC(=O)C3=CC=C(C=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F3N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N-[3-methoxy-4-(2-thienylmethoxy)benzyl]-2H-tetrazol-5-amine](/img/structure/B4420652.png)
![9-methyl-2,3,4,4a,6,10b-hexahydro-1H-1,4-methanodibenzo[c,e][1,2]thiazine 5-oxide](/img/structure/B4420661.png)



![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}butan-2-amine](/img/structure/B4420692.png)
![3-amino-6-methyl-4-(2-thienyl)thieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B4420699.png)

![methyl 6-(3,4-dimethoxyphenyl)-4,7-dioxo-2,3,4,6,7,8,9,10-octahydro-1H-pyrazino[1,2-a]quinoline-5-carboxylate](/img/structure/B4420726.png)
![2-[(4-fluorophenyl)amino]-7-methyl-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B4420731.png)
